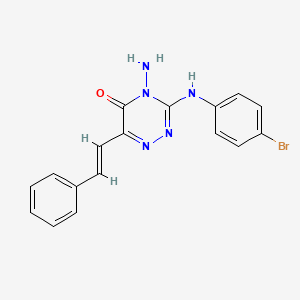
4-amino-3-(4-bromoanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3-(4-bromoanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one is a complex organic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a bromoanilino group, and a phenylvinyl group attached to a triazine ring
Méthodes De Préparation
The synthesis of 4-amino-3-(4-bromoanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with an appropriate amine under controlled conditions.
Introduction of the bromoanilino group: This step involves the nucleophilic substitution of one of the chlorine atoms on the triazine ring with 4-bromoaniline.
Addition of the phenylvinyl group: This can be done through a Heck reaction, where the triazine derivative is reacted with styrene in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
4-amino-3-(4-bromoanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The bromoanilino group can be reduced to an aniline group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromoanilino group can be substituted with other nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-amino-3-(4-bromoanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-amino-3-(4-bromoanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The amino and bromoanilino groups can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The phenylvinyl group can also participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-amino-3-(4-bromoanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one include other triazine derivatives such as:
4-amino-3-(4-chloroanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and interactions with biological molecules.
4-amino-3-(4-methoxyanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one: The presence of a methoxy group can influence the compound’s solubility and ability to form hydrogen bonds.
4-amino-3-(4-nitroanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H14BrN5O |
|---|---|
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
4-amino-3-(4-bromoanilino)-6-[(E)-2-phenylethenyl]-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H14BrN5O/c18-13-7-9-14(10-8-13)20-17-22-21-15(16(24)23(17)19)11-6-12-4-2-1-3-5-12/h1-11H,19H2,(H,20,22)/b11-6+ |
Clé InChI |
KKLGXIDZAWJSAO-IZZDOVSWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=NN=C(N(C2=O)N)NC3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NN=C(N(C2=O)N)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide](/img/structure/B13372565.png)
![5-benzyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13372566.png)
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B13372582.png)
![3-{[(4-cyanophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B13372587.png)
![6-[(2-Ethoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372593.png)
![N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine](/img/structure/B13372601.png)
![3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372602.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372604.png)
![2-[(Dimethylamino)methyl]-6-methoxyphenyl dimethylcarbamate](/img/structure/B13372611.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxybenzyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13372618.png)
![methyl 5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B13372624.png)
![6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372628.png)
![2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine](/img/structure/B13372631.png)
![N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine](/img/structure/B13372635.png)
